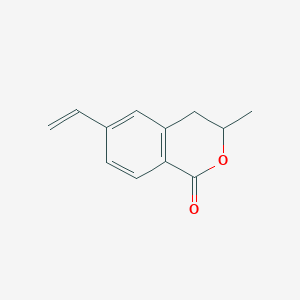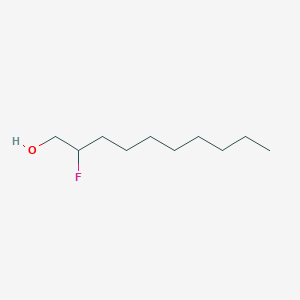
tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate: is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a tert-butyl ester group and a benzofuran moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of tert-butyl (1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The benzofuran moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride, room temperature.
Major Products:
Oxidation: Formation of benzofuran-5-carboxylic acid.
Reduction: Formation of benzofuran-5-ylmethanol.
Substitution: Formation of 5-chlorobenzofuran derivatives.
Applications De Recherche Scientifique
Chemistry: tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a versatile building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It is investigated for its role in the synthesis of drugs targeting specific biological pathways, such as anti-inflammatory and anticancer agents.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its derivatives are used in the formulation of polymers, resins, and coatings with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl (1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety can engage in π-π interactions with aromatic amino acids in protein active sites, influencing biological activity.
Comparaison Avec Des Composés Similaires
Benzofuran-5-carboxylic acid: Shares the benzofuran core but lacks the tert-butyl ester group.
Benzofuran-5-ylmethanol: A reduction product of the target compound, featuring a hydroxyl group instead of the ester.
5-Chlorobenzofuran: A substitution product with a chlorine atom on the benzofuran ring.
Uniqueness: tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate is unique due to its combination of the benzofuran core and the tert-butyl ester group. This structure imparts specific reactivity and physicochemical properties, making it a valuable intermediate in various synthetic pathways.
Propriétés
Formule moléculaire |
C14H16O4 |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate |
InChI |
InChI=1S/C14H16O4/c1-14(2,3)18-12(15)7-9-4-5-11-10(6-9)8-17-13(11)16/h4-6H,7-8H2,1-3H3 |
Clé InChI |
FHHYCMKEFVLESP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=CC2=C(C=C1)C(=O)OC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-(4-aminophenyl)-2-[(2,6-dichlorobenzoyl)amino]propanoate](/img/structure/B8611079.png)
![3,5-Difluoro-4'-propyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8611083.png)









